molecular formula C6H5BrFN B582444 4-Bromo-5-fluoro-2-methylpyridine CAS No. 1211590-24-7

4-Bromo-5-fluoro-2-methylpyridine

Cat. No.: B582444
CAS No.: 1211590-24-7
M. Wt: 190.015
InChI Key: MENOXSCJWFSFHL-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s worth noting that fluoropyridines, which include this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . This suggests that the compound might influence pathways related to this kinase, which plays a role in cellular processes such as the release of pro-inflammatory cytokines .

Pharmacokinetics

The presence of fluorine in the compound could potentially influence these properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

The compound’s potential role in the synthesis of kinase inhibitors suggests that it could influence cellular processes modulated by these kinases .

Action Environment

The compound’s potential use in the synthesis of kinase inhibitors suggests that factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-methylpyridine typically involves halogenation and methylation reactions. One common method is the bromination of 5-fluoro-2-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation techniques. The process involves the use of bromine and fluorine sources in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and pyridine N-oxides, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but lacks the methyl group.

    4-Bromo-2-methylpyridine: Similar but does not have the fluorine atom.

    5-Fluoro-2-methylpyridine: Similar but lacks the bromine atom.

Uniqueness

4-Bromo-5-fluoro-2-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This combination makes it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

4-bromo-5-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENOXSCJWFSFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724930
Record name 4-Bromo-5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-24-7
Record name 4-Bromo-5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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